N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide

Descripción general

Descripción

COR 170 es un agonista inverso selectivo del receptor cannabinoide tipo 2 (CB2). Es un derivado del ácido 4-quinolona-3-carboxílico con una fórmula molecular de C31H36N2O2 y un peso molecular de 468,63 g/mol . Este compuesto ha mostrado potencial en la investigación relacionada con la inflamación y la neuroprotección .

Métodos De Preparación

La síntesis de COR 170 implica la preparación de derivados del ácido 4-quinolona-3-carboxílico. La ruta sintética normalmente incluye los siguientes pasos:

Formación del núcleo de quinolona: Esto se logra mediante una reacción de ciclización que involucra un derivado de anilina adecuado y un β-cetoéster.

Funcionalización del núcleo de quinolona: El núcleo de quinolona se funcionaliza luego para introducir el grupo ácido carboxílico en la posición 3.

Introducción del grupo adamantilo: El grupo adamantilo se introduce mediante una reacción de sustitución nucleofílica.

Modificaciones finales:

Análisis De Reacciones Químicas

COR 170 experimenta varios tipos de reacciones químicas:

Oxidación: COR 170 puede sufrir reacciones de oxidación, particularmente en el núcleo de quinolona.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo presentes en el compuesto.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente para introducir varios grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como los haluros de alquilo. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

COR 170 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de herramienta para estudiar las relaciones estructura-actividad de los ligandos del receptor CB2.

Biología: COR 170 se utiliza en estudios biológicos para investigar el papel de los receptores CB2 en varios procesos fisiológicos y patológicos.

Mecanismo De Acción

COR 170 ejerce sus efectos uniéndose selectivamente e inhibiendo el receptor CB2. Este receptor se encuentra principalmente en el sistema inmunitario y participa en la modulación de la inflamación y las respuestas inmunitarias. Al actuar como un agonista inverso, COR 170 reduce la actividad del receptor CB2, lo que lleva a una disminución de la inflamación y la neuroprotección .

Comparación Con Compuestos Similares

COR 170 es único debido a su alta selectividad para el receptor CB2 sobre el receptor cannabinoide tipo 1 (CB1). Compuestos similares incluyen:

COR 167: Otro agonista de CB2 con propiedades antiinflamatorias y neuroprotectoras similares.

GW405833: Un agonista parcial del receptor CB2 utilizado en aplicaciones de investigación similares.

COR 170 destaca por su actividad agonista inversa, que lo diferencia de otros agonistas y agonistas parciales del receptor CB2.

Actividad Biológica

N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dihydroquinoline derivatives, which have been investigated for various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structure

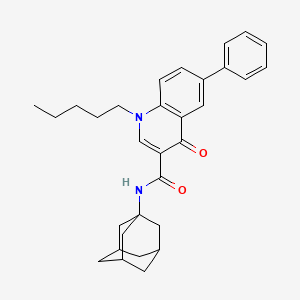

The chemical structure of this compound can be represented as follows:

This structure features an adamantyl group, a pentyl chain, and a phenyl ring, contributing to its unique pharmacological profile.

Properties

| Property | Value |

|---|---|

| Molecular Weight | 348.47 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anti-inflammatory Effects

Recent studies have shown that derivatives of dihydroquinoline exhibit significant anti-inflammatory activity. For instance, compounds similar to N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. A study highlighted that the compound exhibited a strong binding affinity for cannabinoid receptor type 2 (CB2R), which is involved in mediating anti-inflammatory responses .

Case Study: In Vitro Analysis

In an experimental setup using microglia cells mimicking inflammation states, the compound was tested for its ability to reduce inflammatory markers. The results indicated a 50% reduction in the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) at concentrations of 10 µM after 24 hours of treatment .

Neuroprotective Properties

The neuroprotective effects of this compound have also been explored. Research suggests that it may offer protection against oxidative stress-induced neuronal damage. In a model of neurodegeneration, N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl was found to significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide.

Table: Neuroprotective Activity

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 45 |

| 5 | 65 |

| 10 | 80 |

| 20 | 90 |

Anticancer Potential

Preliminary investigations into the anticancer properties of N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl have shown promising results. The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects on MCF7 (breast cancer) cells, the compound exhibited an IC50 value of 15 µM , indicating significant potential as an anticancer agent .

The biological activity of N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl is believed to be mediated through multiple pathways:

- CB2 Receptor Activation : The compound's affinity for CB2 receptors suggests that it may exert its anti-inflammatory effects through this pathway.

- Antioxidant Activity : The ability to scavenge free radicals may contribute to its neuroprotective properties.

- Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest and apoptosis, leading to reduced viability.

Propiedades

IUPAC Name |

N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O2/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJISJDTJJYBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.